An In-depth Technical Guide to the Chemical Properties of Indan-5-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of Indan-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indan-5-carboxylic acid, a derivative of indane, is a molecule of interest in medicinal chemistry and materials science. Its rigid bicyclic structure combined with the reactive carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core chemical properties of Indan-5-carboxylic acid, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols and potential biological implications are also discussed to support further research and development efforts.
Core Chemical and Physical Properties
Indan-5-carboxylic acid (CAS No. 65898-38-6) is a white to off-white solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₂ | [1][3][4] |
| Molecular Weight | 162.19 g/mol | [1][4] |
| Melting Point | 184 °C | [1][2] |
| Boiling Point | 126-128 °C at 0.6 Torr | [1][2] |
| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.44 ± 0.20 | [2] |
Solubility: As a carboxylic acid, Indan-5-carboxylic acid is expected to be soluble in polar organic solvents such as alcohols, ethers, and acetone.[5] Its solubility in water is likely limited but can be increased by forming a salt with a suitable base. The solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of water.[6][7]
Spectroscopic Profile
The structural features of Indan-5-carboxylic acid give rise to a characteristic spectroscopic signature. The following sections detail the expected signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of Indan-5-carboxylic acid is dominated by the vibrational modes of the carboxylic acid group and the aromatic ring. Key expected absorption bands are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |
| 3300 - 2500 | O-H (Carboxylic Acid) | Very broad and strong, characteristic of hydrogen-bonded dimers. | [8][9][10] |
| 3100 - 3000 | C-H (Aromatic) | Medium to weak, sharp peaks. | [10] |
| 2950 - 2850 | C-H (Aliphatic) | Medium to strong, sharp peaks from the indane ring. | [11] |
| 1760 - 1690 | C=O (Carboxylic Acid) | Strong and sharp, position can be influenced by conjugation and hydrogen bonding. | [8][10] |
| 1600 - 1450 | C=C (Aromatic) | Medium to weak, multiple bands. | [11] |
| 1320 - 1210 | C-O (Carboxylic Acid) | Strong, often coupled with O-H bending. | [8][10] |
| 950 - 910 | O-H Bend (Carboxylic Acid) | Broad, out-of-plane bend. | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Proton Type | Multiplicity (Expected) | Integration | Reference(s) |
| ~12.0 | -COOH | Singlet, broad | 1H | [12][13] |
| 7.0 - 8.0 | Aromatic | Multiplet | 3H | [13] |
| 2.8 - 3.0 | -CH₂- (Benzylic) | Triplet | 4H | [13] |
| 2.0 - 2.2 | -CH₂- (Aliphatic) | Quintet | 2H | [13] |
¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each carbon atom in a unique electronic environment.
| Chemical Shift (δ, ppm) | Carbon Type | Reference(s) |
| 170 - 185 | -COOH | [12][14][15] |
| 120 - 150 | Aromatic | [15] |
| 25 - 40 | Aliphatic (-CH₂-) | [15] |
Experimental Protocols
Synthesis of Indan-5-carboxylic Acid
While a specific, detailed, and publicly available experimental protocol for the synthesis of Indan-5-carboxylic acid is not readily found in the searched literature, a plausible synthetic route can be devised based on established organic chemistry reactions. One common approach involves the Friedel-Crafts acylation of indane followed by oxidation of the resulting ketone.
Workflow for a potential synthesis:
Caption: Potential synthetic workflow for Indan-5-carboxylic acid.
Detailed Hypothetical Protocol:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.
-
To this mixture, add a solution of indane in the same solvent, also dropwise, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-acetylindane.
-
-
Oxidation (Haloform Reaction):
-
Dissolve the crude 5-acetylindane in a suitable solvent like dioxane or tetrahydrofuran.
-
Add a solution of sodium hypochlorite (bleach) dropwise while maintaining the temperature with an ice bath.
-
Stir the reaction mixture vigorously for several hours at room temperature.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the excess hypochlorite is destroyed.
-
Acidify the mixture with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purification by Recrystallization
Purification of the crude Indan-5-carboxylic acid can be achieved by recrystallization.[16][17][18] The choice of solvent is crucial for effective purification.
Workflow for Recrystallization:
Caption: General workflow for the purification of solids by recrystallization.
Detailed Protocol:
-
Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective for recrystallizing aromatic carboxylic acids.
-
Dissolution: Dissolve the crude Indan-5-carboxylic acid in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Chemical Reactivity and Potential Biological Activity
The carboxylic acid group of Indan-5-carboxylic acid is the primary site of its chemical reactivity. It can undergo typical reactions of carboxylic acids, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[19]
-
Amide Formation: Reaction with amines, often requiring an activating agent like a carbodiimide, to form amides.[19]
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
-
Conversion to Acid Chloride: Reaction with thionyl chloride or oxalyl chloride to form the more reactive acid chloride.[20]
These reactions allow for the derivatization of Indan-5-carboxylic acid into a variety of other compounds for further investigation.
While no specific signaling pathways involving Indan-5-carboxylic acid have been identified in the searched literature, various derivatives of indane and related indole structures have shown significant biological activity. For instance, some indane derivatives have been investigated for their cytotoxic effects against cancer cell lines and as enzyme inhibitors.[21] The carboxylic acid moiety is a common feature in many biologically active molecules and can act as a bioisostere for other functional groups.[22]
Potential areas for biological investigation of Indan-5-carboxylic acid and its derivatives include:
-
Enzyme Inhibition: The carboxylic acid group can interact with the active sites of various enzymes.
-
Receptor Binding: The rigid indane scaffold can provide a specific orientation for interaction with biological receptors.
-
Anticancer Activity: As seen with related compounds, it could be a scaffold for the development of novel cytotoxic agents.[23]
Logical Relationship for Biological Investigation:
Caption: Logical workflow for the biological evaluation of Indan-5-carboxylic acid.
Safety Information
Indan-5-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[24] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling this compound.[25][26] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[24][25][26][27][28]
Conclusion
Indan-5-carboxylic acid is a valuable chemical entity with well-defined physical and spectral properties. While specific, detailed experimental protocols for its synthesis and purification are not widely published, established organic chemistry principles provide a clear path for its preparation and purification. The biological potential of this compound remains largely unexplored, but the known activities of related structures suggest that Indan-5-carboxylic acid and its derivatives are promising candidates for further investigation in drug discovery and development. This guide provides a solid foundation of its chemical properties to facilitate such future research.
References
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- 14. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
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